Home > Products > Screening Compounds P131817 > 1-Benzyl-1,2,3,4-tetrahydroquinoline
1-Benzyl-1,2,3,4-tetrahydroquinoline - 21863-32-1

1-Benzyl-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-3186825
CAS Number: 21863-32-1
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Benzyl-1,2,3,4-tetrahydroquinoline is a bicyclic organic compound that belongs to the class of tetrahydroquinolines. This compound features a benzyl group attached to the nitrogen of the tetrahydroquinoline ring system, which is a saturated derivative of quinoline. Tetrahydroquinolines are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antibacterial properties.

Source and Classification

The compound can be synthesized through various chemical methods, and its derivatives are often studied for their pharmacological activities. The classification of 1-benzyl-1,2,3,4-tetrahydroquinoline falls under heterocyclic compounds, specifically as a nitrogen-containing bicyclic compound. Its structure is characterized by a fused ring system that includes both a six-membered aromatic ring and a five-membered saturated ring.

Synthesis Analysis

Methods

The synthesis of 1-benzyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

  1. Grignard Reaction: A notable approach involves the Grignard synthesis of 1-substituted benzyl-1,2,3,4-tetrahydroisoquinoline models. This method allows for the introduction of various substituents on the benzyl group and is particularly useful for exploring structure-activity relationships in medicinal chemistry .
  2. Domino Reactions: Recent literature highlights the use of domino reactions for synthesizing tetrahydroquinolines. These reactions often involve multiple steps occurring in a single reaction vessel, enhancing efficiency and yield .
  3. Strecker/Bruylants Reaction: Another method reported includes a combined Strecker/Bruylants reaction that facilitates the formation of 1-benzyl-1,2,3,4-tetrahydroquinoline with good yields .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity. For example, reactions may be conducted under acidic or basic conditions depending on the specific pathway chosen.

Molecular Structure Analysis

Structure

The molecular structure of 1-benzyl-1,2,3,4-tetrahydroquinoline consists of:

  • A benzyl group (C6H5CH2) attached to the nitrogen atom.
  • A tetrahydroquinoline core, which includes four carbon atoms in a saturated five-membered ring fused to a six-membered aromatic ring.

Data

The empirical formula for 1-benzyl-1,2,3,4-tetrahydroquinoline is C13H15N. Its molecular weight is approximately 199.27 g/mol. The compound's structural representation can be visualized using molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Reactions

1-Benzyl-1,2,3,4-tetrahydroquinoline can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The nitrogen atom can engage in nucleophilic substitution reactions with electrophiles.
  • Reduction Reactions: The double bond in related compounds can be reduced to form saturated derivatives.
  • Cyclization Reactions: It can undergo cyclization to form more complex polycyclic structures.

Technical Details

Reactions typically require specific catalysts or reagents tailored to achieve desired transformations while maintaining selectivity towards the tetrahydroquinoline framework.

Mechanism of Action

The mechanism of action for compounds like 1-benzyl-1,2,3,4-tetrahydroquinoline often revolves around their interactions with biological targets:

  • Antibacterial Activity: Studies suggest that derivatives may exhibit antibacterial properties through inhibition of bacterial enzymes or disruption of cell wall synthesis.
  • Receptor Modulation: The nitrogen atom in the tetrahydroquinoline structure may play a role in binding to receptors involved in neurotransmission or other biological pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation under certain conditions.
Applications

Scientific Uses

1-Benzyl-1,2,3,4-tetrahydroquinoline has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new antibacterial agents or other therapeutic compounds.
  • Chemical Research: In studies exploring reaction mechanisms and synthetic methodologies involving heterocycles.
  • Biological Studies: Investigating interactions with biological macromolecules and potential pharmacological effects.
Endogenous Occurrence and Neurotoxicological Significance of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous compound belonging to the tetrahydroisoquinoline alkaloid family. It has attracted significant scientific interest due to its presence in mammalian tissues and its potential role in neurodegenerative processes, particularly Parkinson's disease (PD). Unlike many neurotoxins that are exclusively environmental, 1BnTIQ is synthesized within the human body and can also be introduced through dietary sources, making it a significant endogenous risk factor worthy of detailed investigation.

Detection in Mammalian Brain Tissue and Cerebrospinal Fluid

1BnTIQ has been consistently identified and quantified in both brain tissue and cerebrospinal fluid (CSF) of mammals, including humans. Analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) and gas chromatography-mass spectrometry (GC-MS) have enabled its precise measurement. Research demonstrates that 1BnTIQ readily crosses the blood-brain barrier, allowing peripherally derived compound (potentially from diet or gut microbiome metabolism) to reach the central nervous system [6] [9].

A critical finding is the presence of 1BnTIQ in human CSF. Studies comparing post-mortem samples revealed that 1BnTIQ is detectable in neurologically normal individuals, confirming its status as an endogenous metabolite. Concentrations in the low ng/mL range are typically reported in control subjects [1] [6]. This ubiquitous presence establishes 1BnTIQ as a normal constituent of mammalian neurochemistry, albeit one with potentially deleterious consequences under specific conditions or at elevated concentrations.

Table 1: Detection of 1BnTIQ in Mammalian Biofluids and Tissues

Sample TypeSpeciesDetection MethodKey FindingReference Source
Cerebrospinal Fluid (CSF)HumanHPLC-ECDDetectable in controls; ~3x higher in PD patients vs. controls [1] [3]
Brain Tissue (Substantia Nigra, Striatum)Rat, PrimateHPLC-ECD, GC-MSPresent in dopaminergic regions; levels modulated by neurotoxins [2] [3] [5]
Cell Culture MediumHuman SH-SY5Y cellsHPLC-ECDTaken up by dopaminergic neurons; accumulates intracellularly [1] [3]

Association with Idiopathic Parkinson's Disease Pathogenesis

Substantial evidence implicates 1BnTIQ as a significant contributor to the pathogenesis of idiopathic Parkinson's disease. Its neurotoxic profile specifically targets dopaminergic neurons, the primary cell population lost in PD.

  • Dopaminergic Neurotoxicity: 1BnTIQ induces selective degeneration of dopaminergic neurons in vitro and in vivo. In human dopaminergic SH-SY5Y cells, 1BnTIQ exposure leads to dose-dependent decreases in cell viability, with effects reported to be more pronounced than those caused by MPP+ (the active metabolite of MPTP, a well-established parkinsonian toxin) in some studies [1]. This toxicity is mediated through apoptosis, characterized by key biochemical events:
  • Mitochondrial Dysfunction: 1BnTIQ inhibits mitochondrial complex I activity, reducing ATP production and increasing reactive oxygen species (ROS) generation [3].
  • Oxidative Stress: Depletion of glutathione (GSH) and increased lipid peroxidation are hallmarks of 1BnTIQ exposure, indicating severe oxidative stress [1] [3].
  • Apoptotic Pathway Activation: 1BnTIQ upregulates pro-apoptotic Bax protein expression, downregulates anti-apoptotic Bcl-xL expression, and significantly increases the formation of active caspase-3 fragments, the executioner protease of apoptosis [1] [8].
  • Alpha-Synuclein Pathology: A crucial link to PD pathology is 1BnTIQ's ability to upregulate alpha-synuclein (α-syn) expression. In SH-SY5Y cells, low, sustained concentrations of 1BnTIQ (1-50 µM) increase both α-syn protein and mRNA levels in a time- and dose-dependent manner [3]. This upregulation is associated with oxidative stress, as depleting GSH or inhibiting complex I similarly elevates α-syn. Aggregation of α-syn into Lewy bodies is a pathological hallmark of PD, suggesting 1BnTIQ could initiate or accelerate this process.
  • Impairment of Dopaminergic Function: 1BnTIQ significantly inhibits dopamine uptake by competing with dopamine for the dopamine transporter (DAT) [1] [2]. It also disrupts dopamine storage and metabolism. Acute administration dramatically reduces striatal and nigral dopamine levels (by ~65%) and its extraneuronal metabolite 3-methoxytyramine (3-MT) (by ~70%), while concurrently increasing the levels of the oxidative metabolites DOPAC and HVA by 220% and 320%, respectively [2] [9]. This indicates a shift towards MAO-dependent catabolism, potentiating ROS production and creating a neurotoxic environment.
  • In Vivo Parkinsonism Models: Chronic administration of 1BnTIQ to rodents and non-human primates reproduces key parkinsonian features, including bradykinesia, rigidity, tremor, and dopaminergic neuron loss in the substantia nigra pars compacta [2] [5] [9]. This confirms its potential to trigger PD-like pathology and symptomatology.

Table 2: Mechanisms of 1BnTIQ Neurotoxicity in Parkinson's Disease Pathogenesis

Mechanistic PathwayKey Effects of 1BnTIQConsequence for Dopaminergic Neurons
Mitochondrial DysfunctionComplex I inhibition; Reduced ATP; Increased ROSEnergy failure; Oxidative damage; Apoptosis initiation
Oxidative StressGSH depletion; Increased lipid peroxidationProtein/DNA/Lipid damage; Loss of redox balance
Apoptosis Activation↑ Bax expression; ↓ Bcl-xL expression; ↑ Active caspase-3 formationProgrammed cell death execution
Alpha-Synuclein DynamicsUpregulation of α-syn protein and mRNA expressionPromotion of aggregation-prone α-syn; Potential Lewy body formation
Dopamine HomeostasisInhibition of DAT uptake; ↓ Dopamine storage; ↑ MAO-dependent metabolism (↑ DOPAC/HVA)Dopamine depletion; Potentiation of ROS generation

Comparative Analysis in Parkinsonian versus Neurologically Normal Biofluids

A compelling line of evidence supporting the role of 1BnTIQ in idiopathic PD comes from comparative studies of its levels in biofluids from PD patients versus neurologically healthy controls. Seminal research by Kotake et al. demonstrated that the concentration of 1BnTIQ in the cerebrospinal fluid (CSF) of Parkinson's disease patients was approximately three times higher than levels measured in the CSF of neurological control subjects [1] [3] [5]. This significant elevation suggests a potential association between increased endogenous 1BnTIQ burden and the development or progression of PD.

While the exact reasons for this elevation in PD patients remain under investigation, possibilities include increased endogenous synthesis (potentially linked to genetic predisposition or metabolic alterations), reduced detoxification or clearance pathways, or increased dietary exposure combined with compromised blood-brain barrier function. This finding positions 1BnTIQ as a potential endogenous biomarker for PD susceptibility or progression, although further large-scale validation studies are needed.

Contrastingly, studies point to decreased levels of the endogenous neuroprotective tetrahydroisoquinoline, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), in the substantia nigra of both PD patients and aged rats [7]. This suggests a critical imbalance in the endogenous TIQs milieu in PD – an elevation of neurotoxic species like 1BnTIQ coupled with a decline in neuroprotective species like 1MeTIQ.

Furthermore, studies in rats indicate that chronic administration of 1BnTIQ leads to a phenomenon of tolerance regarding its acute dopamine-depleting effect [2] [9]. While multiple doses initially cause severe dopamine depletion, the system adapts over time, although impairments in dopamine synthesis and metabolism persist. This tolerance effect might complicate the direct correlation between single-point CSF measurements and long-term neurodegenerative processes but underscores the compound's persistent disruptive potential.

Table 3: Comparative Levels of Tetrahydroisoquinolines in Parkinsonian States

CompoundBiological SampleChange in PD/Affected State vs. ControlProposed Significance
1BnTIQHuman Cerebrospinal Fluid~3-fold IncreaseEndogenous neurotoxin; Risk factor for dopamine neuron degeneration
1MeTIQRat/Primate Substantia Nigra~50% Decrease in PD models/AgingLoss of endogenous neuroprotective compound
DopamineRat Striatum (Acute 1BnTIQ)~65% DecreaseAcute functional impairment of dopaminergic transmission
3-MTRat Striatum (Acute 1BnTIQ)~70% DecreaseIndicative of impaired dopamine release
DOPAC & HVARat Striatum (Acute 1BnTIQ)~220-320% IncreaseShift towards MAO-dependent oxidative metabolism; ROS generation

Biosynthetic Pathways and Metabolic Formation In Vivo

1BnTIQ can be formed within the mammalian body through both enzymatic and non-enzymatic pathways:

  • Non-enzymatic Pictet-Spengler Reaction: This is the primary route for endogenous 1BnTIQ formation. It involves the condensation of phenylacetaldehyde (a metabolite of phenylethylamine and phenylalanine) with dopamine. Phenylethylamine can be derived from dietary sources (e.g., certain cheeses, fermented foods) or from endogenous decarboxylation of phenylalanine. This reaction can occur spontaneously under physiological conditions, particularly in the brain [7] [8]. The reaction scheme is:Phenylethylamine → Phenylacetaldehyde + Dopamine → 1BnTIQ
  • Enzymatic Synthesis: While less characterized than the Pictet-Spengler route, enzymatic activity potentially contributing to TIQs synthesis exists. Enzymes like norreticuline N-methyltransferase can methylate certain TIQs [4], but direct enzymatic synthesis of 1BnTIQ in vivo requires further investigation. However, enzymatic systems are involved in the metabolism of precursor molecules like phenylethylamine.
  • Exogenous Sources: 1BnTIQ is present in various foods and beverages. It can be absorbed from the gastrointestinal tract, enter the systemic circulation, and readily cross the blood-brain barrier due to its lipophilic nature [6] [7]. This makes dietary intake a significant contributor to the total body burden of 1BnTIQ.
  • Metabolic Fate: Once formed or absorbed, 1BnTIQ undergoes metabolism. Key pathways include:
  • Cytochrome P450 (CYP)-dependent oxidation: Leading to hydroxylated metabolites.
  • N-methylation: Potentially catalyzed by brain N-methyltransferases, forming neurotoxic cationic species analogous to MPP+, although this pathway for 1BnTIQ is less defined than for some other TIQs like norreticuline [4].
  • Conjugation: Facilitating excretion.The balance between its formation (endogenous and exogenous) and its detoxification/clearance likely determines its neurotoxic potential in an individual.

Properties

CAS Number

21863-32-1

Product Name

1-Benzyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinoline

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C16H17N/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2

InChI Key

KVGJLSBOXZLYTG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC=CC=C3

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.